- Enantioselective Total Synthesis of (-)-Himalensine A via a Palladium and 4-Hydroxyproline Co-catalyzed Desymmetrization of Vinyl-bromide-tethered Cyclohexanones, Journal of the American Chemical Society, 2023, 145(9), 5422-5430
Cas no 97096-16-7 (1,4-Dioxaspiro[4.5]decan-8-amine)
1,4-Dioxaspiro[4.5]decan-8-amine은 스피로 구조를 가진 유기 화합물로, 고리형 케탈과 아민 기능기를 동시에 보유하고 있습니다. 이 화합물은 높은 화학적 안정성과 반응성을 지니며, 특히 의약품 및 고분자 합성에서 중간체로 활용됩니다. 스피로 구조는 입체적 장애를 제공하여 선택적 반응이 가능하며, 1,4-다이옥산 고리는 극성 용매에서의 용해도를 향상시킵니다. 아민 기는 추가적인 유도체화가 용이하여 다양한 생리활성 물질 합성에 적용될 수 있습니다. 이 화합물은 합성 경로가 비교적 간단하며, 실험실 규모와 산업적 생산 모두에 적합합니다.
97096-16-7 structure
Product Name:1,4-Dioxaspiro[4.5]decan-8-amine
CAS 번호:97096-16-7
MF:C8H15NO2
메가와트:157.210202455521
MDL:MFCD04114556
CID:800788
PubChem ID:14634315
Update Time:2025-10-22
1,4-Dioxaspiro[4.5]decan-8-amine 화학적 및 물리적 성질
이름 및 식별자
-
- 1,4-Dioxaspiro[4.5]decan-8-amine
- 1,4-DIOXA-SPIRO[4·5]DEC-8-YLAMINE,
- 1,4-amino cyclohexanone ethylene ketal
- 1,4-Dioxaspiro[4.5]dec-8-ylamine
- 1,4-Dioxaspiro<4.5>dec-8-ylamin
- 4-aminocyclohexanone ethylene ketal
- 8-Amino-1,4-dioxaspiro[4,5]decane
- 1,4-Dioxa-spiro[4.5]dec-8-ylamine
- KDAFVGCPLFJMHY-UHFFFAOYSA-N
- KM3438
- SBB087219
- 1,4-Dioxaspiro[4.5]decane-8-amine
- TRA0086786
- AB18565
- SY017242
- (1,4-dioxa-spiro[4.5]dec-8-yl)amine
- (1,4-Dioxa-spiro[4.5]dec-8-yl)-amine
- V9885
- CS
- (1,4-Dioxaspiro[4.5]dec-8-yl)amine
- (1,4-Dioxaspiro[4.5]decan-8-yl)amine
- 1,4-Dioxa-spiro[4.5]dec-8-ylamine, AldrichCPR
- EN300-42959
- CS-0040044
- SCHEMBL372402
- 8-Amino-1 pound not4-dioxaspiro[4 pound not5]decane
- Z239627340
- DTXSID60562412
- BS-13430
- 1,4-Dioxa-spiro[4 middot 5]dec-8-ylamine
- AKOS000142555
- DB-080458
- MFCD04114556
- 97096-16-7
-
- MDL: MFCD04114556
- 인치: 1S/C8H15NO2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7H,1-6,9H2
- InChIKey: KDAFVGCPLFJMHY-UHFFFAOYSA-N
- 미소: O1C2(CCC(N)CC2)OCC1
계산된 속성
- 정밀분자량: 157.11000
- 동위원소 질량: 157.110278721g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 3
- 중원자 수량: 11
- 회전 가능한 화학 키 수량: 0
- 복잡도: 133
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 44.5
- 표면전하: 0
- 상호 변형 이기종 수량: 아무것도 아니야
- 소수점 매개변수 계산 참조값(XlogP): 0
실험적 성질
- 밀도: 1.11
- 비등점: 247℃ at 760 mmHg
- 플래시 포인트: 111.1℃
- 굴절률: 1.509
- PSA: 44.48000
- LogP: 1.33110
1,4-Dioxaspiro[4.5]decan-8-amine 세관 데이터
- 세관 번호:2932999099
- 세관 데이터:
?? ?? ??:
2932999099개요:
2932999099. 기타 산소잡원자만 함유한 잡환화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%
?? ??:
?? ??, ?? ??, 사용
요약:
2932999099. 산소 잡원자만 함유한 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%
1,4-Dioxaspiro[4.5]decan-8-amine 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13545-25g |
1,4-dioxaspiro[4.5]decan-8-amine |
97096-16-7 | 95% | 25g |
$670 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853373-5g |
8-Amino-1,4-dioxaspiro[4,5]decane |
97096-16-7 | 97% | 5g |
¥1,752.30 | 2022-01-11 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A81540-250mg |
1,4-dioxaspiro[4.5]decan-8-amine |
97096-16-7 | 97% | 250mg |
¥569.0 | 2024-07-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A81540-5g |
1,4-dioxaspiro[4.5]decan-8-amine |
97096-16-7 | 97% | 5g |
¥3349.0 | 2024-07-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A81540-10g |
1,4-dioxaspiro[4.5]decan-8-amine |
97096-16-7 | 97% | 10g |
¥5849.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A81540-25g |
1,4-dioxaspiro[4.5]decan-8-amine |
97096-16-7 | 97% | 25g |
¥13169.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A81540-1g |
1,4-dioxaspiro[4.5]decan-8-amine |
97096-16-7 | 97% | 1g |
¥1249.0 | 2024-07-15 | |
| TRC | D462580-25mg |
1,4-Dioxa-spiro[4.5]dec-8-ylamine |
97096-16-7 | 25mg |
$64.00 | 2023-05-18 | ||
| TRC | D462580-50mg |
1,4-Dioxa-spiro[4.5]dec-8-ylamine |
97096-16-7 | 50mg |
$75.00 | 2023-05-18 | ||
| TRC | D462580-100mg |
1,4-Dioxa-spiro[4.5]dec-8-ylamine |
97096-16-7 | 100mg |
$87.00 | 2023-05-18 |
1,4-Dioxaspiro[4.5]decan-8-amine 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Acetic acid , Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 min, rt; 24 h, rt
참조
합성 방법 2
반응 조건
1.1 Catalysts: Nickel Solvents: Ethanol
1.2 Reagents: Hydrogen
1.2 Reagents: Hydrogen
참조
- Imidazole compounds useful as cytokine inhibitors., United States, , ,
합성 방법 3
반응 조건
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 4 h, 50 psi, rt
참조
- Preparation of novel cycloalkyl substituted imidazoles for treating cytokine mediated diseases, World Intellectual Property Organization, , ,
합성 방법 4
반응 조건
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 4 h, 50 psi, rt
참조
- Preparation of imidazoles as cytokine inhibitors, United States, , ,
합성 방법 5
반응 조건
1.1 Reagents: Titanium isopropoxide , Ammonia Solvents: Ethanol ; 6 h, rt
1.2 Reagents: Sodium borohydride ; 3 h, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water
1.2 Reagents: Sodium borohydride ; 3 h, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water
참조
- Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines, Tetrahedron, 2004, 60(7), 1463-1471
합성 방법 6
반응 조건
1.1 Reagents: Potassium hydroxide Solvents: 1-Propanol
참조
- Stereoselective synthesis of the substituted morphan framework starting with 4-acetamidocyclohexanone, Liebigs Annalen der Chemie, 1990, (8), 781-7
합성 방법 7
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 15 h, rt
참조
- Enantioselective Desymmetrization of Prochiral Cyclohexanones by Organocatalytic Intramolecular Michael Additions to α,β-Unsaturated Esters, Angewandte Chemie, 2015, 54(16), 4899-4903
합성 방법 8
반응 조건
1.1 Reagents: Ammonia Solvents: Methanol ; 8 h, 0 - 10 °C
1.2 Reagents: Sodium borohydride ; 0 - 10 °C; 1 h, rt
1.2 Reagents: Sodium borohydride ; 0 - 10 °C; 1 h, rt
참조
- Preparation of morpholinylcyclohexylthiadiazatricyclododecatetraeneamine derivatives and analogs for use CDK8 inhibitors, World Intellectual Property Organization, , ,
합성 방법 9
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 d, rt
참조
- Preparation of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives as antithrombotics, Japan, , ,
합성 방법 10
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 24 h, 50 psi, rt
참조
- Preparation of imidazo[1,2-b]pyridazine, pyrazolo[1,5-a]pyrimidine, and [1,2,4]triazolo[4,3-a]pyridine derivatives as protein kinase inhibitors, World Intellectual Property Organization, , ,
합성 방법 11
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 20 h, rt
참조
- Preparation of N-heterocycle derivatives as modulators of chemokine receptor activity, World Intellectual Property Organization, , ,
합성 방법 12
반응 조건
1.1 Reagents: Ammonium formate Catalysts: 2628235-42-5 Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 18 h, 50 °C
참조
- Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones, Chemistry - A European Journal, 2021, 27(19), 5919-5922
합성 방법 13
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ; overnight, rt
참조
- Preparation of amino(aroyl or heteroaroyl)pyridinones, particularly amino acid derivatives of pyridin-2-ones, as inhibitors of p38 MAP kinase useful for treating inflammatory and autoimmune diseases, World Intellectual Property Organization, , ,
합성 방법 14
반응 조건
1.1 Reagents: Sodium bicarbonate , Hydroxyamine hydrochloride Solvents: Water ; rt; 1 h, rt
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 4 h, 50 psi, rt
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 4 h, 50 psi, rt
참조
- Preparation of substituted imidazoles as cytokine inhibitors, United States, , ,
합성 방법 15
반응 조건
1.1 Reagents: Ammonia Catalysts: Triruthenium dodecacarbonyl , 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole Solvents: 2-Methyl-2-butanol ; 20 h, 6 bar, 140 °C
참조
- An Efficient and General Synthesis of Primary Amines by Ruthenium-Catalyzed Amination of Secondary Alcohols with Ammonia, Angewandte Chemie, 2010, 49(44), 8126-8129
합성 방법 16
반응 조건
1.1 Reagents: Ammonia Solvents: Water ; 8 h, 0 - 10 °C
1.2 Reagents: Sodium borohydride ; 0 - 10 °C; 1 h, rt
1.2 Reagents: Sodium borohydride ; 0 - 10 °C; 1 h, rt
참조
- Preparation of substituted 6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidines and analogs as IRAK inhibitors, World Intellectual Property Organization, , ,
합성 방법 17
반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 25 - 30 °C; 30 °C → reflux; 3 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; 5 - 10 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 5 - 10 °C
참조
- N,N-Dimethyl-[9-(arylsulfonyl)-2,3,4,9-tetrahydro-1H-carbazol-3-yl]amines as novel, potent and selective 5-HT6 receptor antagonists, Bioorganic & Medicinal Chemistry Letters, 2012, 22(22), 6980-6985
합성 방법 18
반응 조건
1.1 Reagents: Hydrogen , Ammonia Catalysts: Palladium Solvents: Methanol ; 5 h, rt
참조
- Pyrazolopyrimidines as TYK2 inhibitors and their preparation, World Intellectual Property Organization, , ,
합성 방법 19
반응 조건
1.1 Reagents: Hydrogen , Ammonia Catalysts: Palladium Solvents: Methanol , Water ; 16 h, 4 bar, rt
참조
- Preparation of cycloalkylidene carboxylic acids and derivatives as BTK inhibitors, World Intellectual Property Organization, , ,
1,4-Dioxaspiro[4.5]decan-8-amine Raw materials
- 1,4-Dioxaspiro[4.5]decan-8-one
- N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine
- 1,4-Dioxaspiro[4.5]decan-8-ol
- 1,4-Dioxaspiro[4.5]decan-8-amine,N-(phenylmethyl)-
- N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine
- N-{1,4-dioxaspiro4.5decan-8-ylidene}hydroxylamine
1,4-Dioxaspiro[4.5]decan-8-amine Preparation Products
1,4-Dioxaspiro[4.5]decan-8-amine 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:97096-16-7)1,4-Dioxaspiro[4.5]decan-8-amine
주문 번호:A845682
인벤토리 상태:in Stock
재다:25g/10g/5g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 07:06
가격 ($):711.0/374.0/212.0
Email:sales@amadischem.com
1,4-Dioxaspiro[4.5]decan-8-amine 관련 문헌
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
97096-16-7 (1,4-Dioxaspiro[4.5]decan-8-amine) 관련 제품
- 138715-66-9(3,4-Heptanediol, 6-amino-7-(2-methyl-1,3-dioxolan-2-yl)-)
- 40430-08-8( )
- 85328-43-4(1,3-Dioxolane-2-hexanamine,)
- 66442-97-5(3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine)
- 124499-34-9(2-(1,4-dioxa-spiro[4.5]dec-8-yl)-ethylamine)
- 1262409-05-1(8-ethyl-1,4-dioxaspiro[4.5]decan-8-amine)
- 101009-84-1(1,3-Dioxolane-2-propanamine, 2-ethyl-)
- 166398-41-0(N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine)
- 1094627-40-3(8-amino-1,4-dioxaspiro[4.5]decan-7-ol)
- 49672-69-7(1,4-Dioxaspiro[4.5]decan-7-amine)
추천 공급업체
Amadis Chemical Company Limited
(CAS:97096-16-7)1,4-Dioxaspiro[4.5]decan-8-amine
순결:99%/99%/99%
재다:25g/10g/5g
가격 ($):711.0/374.0/212.0